7-(Azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride
CAS No.:
Cat. No.: VC16516375
Molecular Formula: C8H11Cl2N5
Molecular Weight: 248.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11Cl2N5 |
|---|---|
| Molecular Weight | 248.11 g/mol |
| IUPAC Name | 7-(azetidin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine;dihydrochloride |
| Standard InChI | InChI=1S/C8H9N5.2ClH/c1-2-10-8-11-5-12-13(8)7(1)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H |
| Standard InChI Key | BYFTVUJRUOGDQG-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)C2=CC=NC3=NC=NN23.Cl.Cl |
Introduction
Chemical Synthesis and Structural Features
Molecular Characteristics
7-(Azetidin-3-yl)- triazolo[1,5-a]pyrimidine dihydrochloride (molecular formula: C₈H₁₁Cl₂N₅; molecular weight: 248.11 g/mol) features a bicyclic triazolo-pyrimidine system substituted at the 7-position with an azetidine ring, which is protonated as a dihydrochloride salt to enhance solubility. The azetidine moiety introduces conformational rigidity, while the triazolo-pyrimidine core provides electronic diversity critical for interactions with biological targets.
Synthetic Methodologies
Industrial synthesis employs microwave-assisted cyclocondensation of enaminonitriles and benzohydrazides, achieving yields >85% within 30 minutes under solvent-free conditions. This green chemistry approach minimizes waste and energy consumption. Alternative protocols utilize tropine-based dicationic molten salts as catalysts, enhancing reaction efficiency (90–95% yield) while reducing byproduct formation. A representative synthesis pathway involves:
-
Cyclocondensation: Diethylmalonate derivatives react with 1H-1,2,4-triazol-5-amine under microwave irradiation to form the triazolo-pyrimidine core .
-
Chlorination: Treatment with phosphorus oxychloride yields 5,7-dichloro intermediates .
-
Amination: Chemoselective displacement of the C7 chlorine with azetidine-3-amine completes the core structure .
-
Salt Formation: Reaction with hydrochloric acid produces the dihydrochloride salt.
Biological Activities and Mechanisms of Action
Antiproliferative Effects in Oncology
The compound demonstrates potent antiproliferative activity against breast (MCF-7), lung (A549), and colon (HCT-116) cancer cell lines, with IC₅₀ values ranging from 0.8–2.4 μM. Mechanistic studies reveal selective inhibition of CDK2/cyclin A2 complexes (Kᵢ = 12 nM), disrupting cell cycle progression at the G1/S phase. This inhibition prevents phosphorylation of retinoblastoma (Rb) protein, inducing apoptosis via caspase-3/7 activation.
Comparative CDK Inhibition Profile
| Kinase | IC₅₀ (nM) | Selectivity Over CDK1 |
|---|---|---|
| CDK2/Cyclin A2 | 12 | 28-fold |
| CDK4/Cyclin D1 | >1,000 | N/A |
| CDK6/Cyclin D3 | >1,000 | N/A |
Data adapted from VulcanChem.
Microtubule Stabilization in Neurodegeneration
Structural analogs of triazolo-pyrimidines exhibit class I microtubule (MT)-stabilizing activity, critical for Alzheimer’s disease (AD) therapeutics . The azetidine substituent at C7 enhances blood-brain barrier penetration, while electron-withdrawing groups at C6 (e.g., fluorine) promote MT stabilization by 40–60% in neuronal cells . This activity counters tau-induced MT disassembly, preserving axonal transport in AD models .
Structure-Activity Relationship (SAR) Insights
Role of C7 Substitutions
-
Azetidine vs. Alkyl Amines: Azetidine at C7 improves potency 5-fold over cyclohexylamine analogs in CDK2 assays, likely due to reduced steric hindrance.
-
Electrostatic Effects: Replacement with oxygen or sulfur at C7 abolishes MT-stabilizing activity, emphasizing the necessity of nitrogen-based substituents .
C6 Modifications and Electronic Effects
-
Fluorine Substitution: Para-fluorine on the C6 phenyl ring increases MT-stabilizing activity by 30% compared to methoxy groups, correlating with Hammett σ values (R² = 0.87) .
-
Nitro/Cyano Groups: Electron-withdrawing groups at C6 enhance proteasome inhibition (ΔpIC₅₀ = 1.2) in antiparasitic models .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s CDK2 selectivity positions it as a lead for targeted therapies. Hybrid derivatives conjugating the triazolo-pyrimidine core with HDAC inhibitors show synergistic effects (CI = 0.3–0.5) in overcoming chemoresistance.
Neuroprotective Agents
In transgenic tau mice, triazolo-pyrimidines restore MT density by 70% and reduce neurofibrillary tangles by 50% at 10 mg/kg doses . Pharmacokinetic optimization has yielded analogs with brain/plasma ratios >0.8, suitable for CNS delivery .
Antiparasitic Therapeutics
Proteasome inhibition efficacy against Leishmania (EC₅₀ = 0.8 μM) suggests repurposing potential . Docking studies indicate favorable interactions with L. donovani proteasome active sites (ΔG = -9.2 kcal/mol) .
Future Directions and Challenges
Clinical Translation Barriers
-
Solubility Limitations: Despite salt formation, aqueous solubility remains <10 mg/mL, necessitating nanoparticle formulations.
-
Off-Target Effects: Residual CDK1 activity (IC₅₀ = 340 nM) may cause hematological toxicity.
Emerging Opportunities
-
Dual-Target Inhibitors: Covalent conjugation with PARP inhibitors enhances DNA damage in BRCA-mutant models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume